4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
Overview
Description
4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6BrF4N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or acetonitrile. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield. Reagents like triethylamine or potassium carbonate are often employed to neutralize the reaction mixture and promote the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used in substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Coupling Reactions: Palladium or nickel catalysts, along with bases like potassium carbonate or cesium carbonate, are employed in coupling reactions. The reactions are often conducted under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design and synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features may impart specific biological activities, making it a useful tool in drug discovery and development.
Medicine: In medicinal chemistry, this compound derivatives may exhibit therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Researchers explore these derivatives to identify potential drug candidates.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique chemical structure can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline depends on its specific application and the molecular targets involved
Binding to Active Sites: The compound may bind to the active sites of enzymes or receptors, modulating their activity and affecting cellular processes.
Inhibition or Activation: It can act as an inhibitor or activator of specific enzymes or signaling pathways, leading to changes in cellular functions.
Interaction with DNA or RNA: The compound may interact with nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline can be compared with other similar compounds to highlight its uniqueness:
4-bromo-2-(trifluoromethyl)aniline: This compound lacks the fluorine atom on the benzene ring, which may result in different chemical reactivity and biological activity.
4-bromo-3-(trifluoromethyl)aniline: The position of the trifluoromethyl group is different, which can influence the compound’s properties and applications.
2,5-dibromo-(trifluoromethyl)benzene:
By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new molecules with desired properties.
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4N/c9-5-1-2-7(6(10)3-5)14-4-8(11,12)13/h1-3,14H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPIQCIUALKMIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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